molecular formula C19H14O4S2 B2452359 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 433311-55-8

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate

Cat. No.: B2452359
CAS No.: 433311-55-8
M. Wt: 370.44
InChI Key: CGUHLNPPPXFPOF-VQHVLOKHSA-N
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Description

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and structural versatility.

Properties

IUPAC Name

[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4S2/c1-22-13-6-8-15(16(20)9-7-14-4-2-10-24-14)17(12-13)23-19(21)18-5-3-11-25-18/h2-12H,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUHLNPPPXFPOF-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized catalysts and reaction conditions. The choice of method depends on the desired purity, yield, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiophene ring system, which is known for its unique electronic properties and structural versatility. Its molecular formula is C19H19NO5SC_{19}H_{19}NO_5S, with a molecular weight of 373.4 g/mol. The presence of functional groups such as methoxy and carboxylate enhances its reactivity and potential biological activity.

Medicinal Chemistry

5-Methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate has been investigated for its potential therapeutic effects, particularly in:

  • Anti-inflammatory Activities : Research indicates that compounds with similar structures exhibit anti-inflammatory properties, suggesting this compound may also have such effects.
  • Anticancer Properties : Studies have shown that thiophene derivatives can inhibit microtubule polymerization, a crucial mechanism in cancer cell proliferation. For instance, derivatives of benzo[b]thiophene have demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values as low as 0.78 nM .

Materials Science

The compound is also being explored for applications in:

  • Organic Electronics : Its unique electronic properties make it suitable for use in:
    • Organic semiconductors
    • Organic field-effect transistors (OFETs)
    • Organic light-emitting diodes (OLEDs)

These applications leverage the compound's ability to facilitate charge transport and enhance device performance.

Mechanism of Action

The mechanism of action of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring system and exhibit similar electronic properties.

    5-methoxy-2-phenyl derivatives: Compounds with similar structural motifs but different substituents on the phenyl ring.

Uniqueness

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .

Biological Activity

5-Methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure with a methoxy group, a thiophene ring, and an enoyl moiety. The chemical formula can be represented as follows:

C15H13O3S2C_{15}H_{13}O_3S_2

This structure is significant as it influences the compound's interaction with biological targets.

1. Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that related thiophene compounds showed effectiveness against various bacterial strains, suggesting that the presence of the thiophene ring is crucial for this activity .

2. Anti-inflammatory Properties

Thiophene derivatives have been linked to anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, which are critical in inflammatory pathways. Studies have shown that similar compounds reduce inflammation in models of arthritis and other inflammatory diseases .

3. Anticancer Potential

Preliminary investigations into the anticancer properties of thiophene derivatives indicate that they may induce apoptosis in cancer cells. For example, compounds with similar structural motifs have been observed to inhibit cell proliferation in breast and colon cancer cell lines . Further research is needed to establish the specific mechanisms by which this compound exerts its effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Thiophenes may act as allosteric modulators at various receptors, influencing signaling pathways related to inflammation and cell growth .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression, although specific targets remain to be identified.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiophene derivatives against E. coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to controls, supporting the hypothesis that these compounds can serve as effective antibacterial agents .

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, a related thiophene derivative was administered to assess its anti-inflammatory effects. The results showed a marked reduction in paw swelling and serum levels of pro-inflammatory cytokines, indicating potential therapeutic benefits for inflammatory diseases .

Data Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli
Anti-inflammatoryReduced cytokine levels
AnticancerInduced apoptosis in cancer cells

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